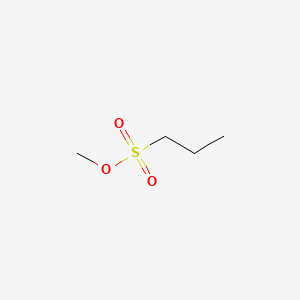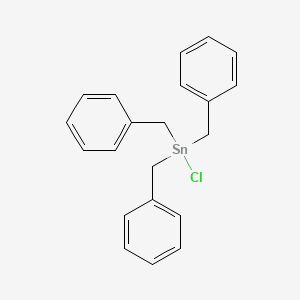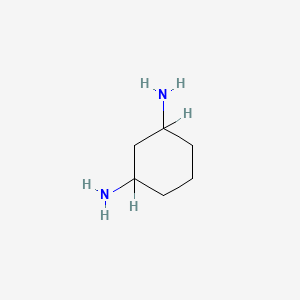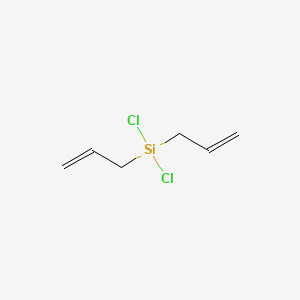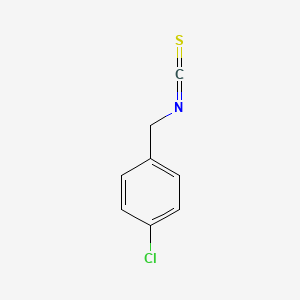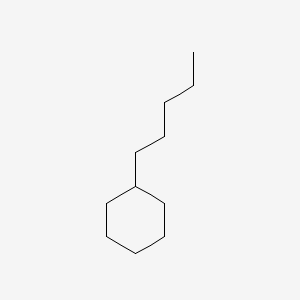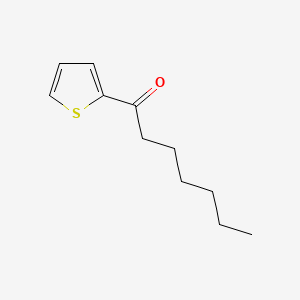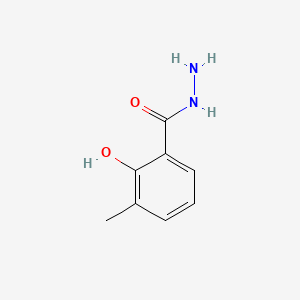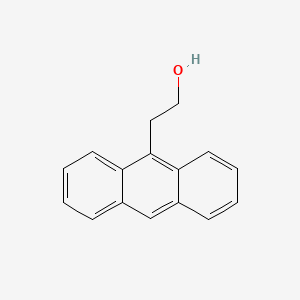
9-Anthraceneethanol
Vue d'ensemble
Description
9-Anthracenemethanol is a derivative of anthracene with a hydroxymethyl group (CH2OH) attached to the 9-position . It is a colorless solid that is soluble in ordinary organic solvents .
Synthesis Analysis
The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde . It is a versatile precursor to supramolecular assemblies .Molecular Structure Analysis
The molecular formula of 9-Anthracenemethanol is C15H12O . The InChI key is JCJNNHDZTLRSGN-UHFFFAOYSA-N .Chemical Reactions Analysis
9-Anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane . It undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide . It is also used in the Diels-Alder reactions .Physical And Chemical Properties Analysis
9-Anthracenemethanol has a molar mass of 208.260 g·mol−1 . It appears as a white solid with a melting point of 158 °C . It is soluble in ordinary organic solvents .Applications De Recherche Scientifique
Diels-Alder Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 9-Anthraceneethanol is a derivative of anthracene used in Diels-Alder reactions . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
- Results or Outcomes : The outcome of a Diels-Alder reaction is a cyclohexene ring. In the case of 9-Anthraceneethanol, the specific product would depend on the dienophile used in the reaction .
Preparation of 9-anthracenylmethyl-1-piperazinecarboxylate
- Scientific Field : Organic Synthesis
- Application Summary : 9-Anthraceneethanol is used in the preparation of 9-anthracenylmethyl-1-piperazinecarboxylate . This compound is a reagent in the determination of isocyanates using High-Performance Liquid Chromatography (HPLC) .
- Methods of Application : The specific synthesis procedure would involve reacting 9-Anthraceneethanol with 1-piperazinecarboxylate under suitable conditions .
- Results or Outcomes : The result of this reaction is the formation of 9-anthracenylmethyl-1-piperazinecarboxylate .
Preparation of Lactone Derivatives
- Scientific Field : Organic Synthesis
- Application Summary : 9-Anthraceneethanol can be used in the Diels-Alder reaction with dimethylacetylene-dicarboxylate to yield lactone derivatives .
- Methods of Application : The specific synthesis procedure would involve reacting 9-Anthraceneethanol with dimethylacetylene-dicarboxylate under suitable conditions .
- Results or Outcomes : The result of this reaction is the formation of lactone derivatives .
Synthesis of Polymer-Supported Anthracene
- Scientific Field : Polymer Chemistry
- Application Summary : 9-Anthracenemethanol can be used as a starting material in the synthesis of polymer-supported anthracene, which acts as a dienophile scavenger in cycloaddition reactions .
- Methods of Application : The specific synthesis procedure would involve reacting 9-Anthraceneethanol with suitable monomers under polymerization conditions .
- Results or Outcomes : The result of this reaction is the formation of polymer-supported anthracene .
Safety And Hazards
Propriétés
IUPAC Name |
2-anthracen-9-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMQYHQWUWCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299969 | |
| Record name | 9-Anthraceneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraceneethanol | |
CAS RN |
54060-73-0 | |
| Record name | 9-Anthraceneethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthraceneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



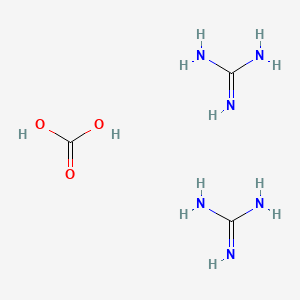
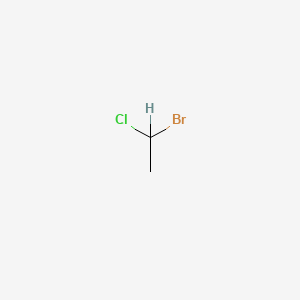
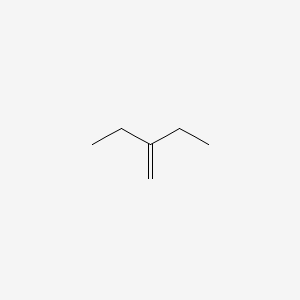
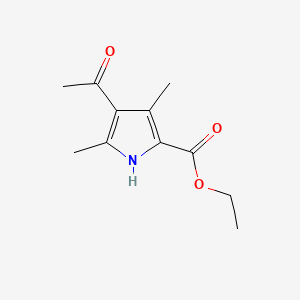
![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)
